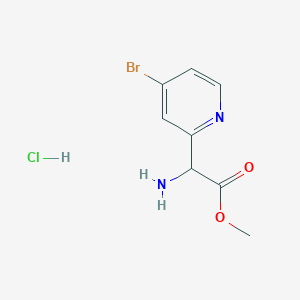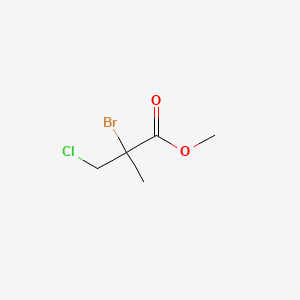
Methyl2-bromo-3-chloro-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H8BrClO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-chloro-2-methylpropanoate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl 2-methylpropanoate. The reaction typically requires the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine.
Industrial Production Methods
In industrial settings, the production of methyl 2-bromo-3-chloro-2-methylpropanoate often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-chloro-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond formed in elimination reactions can further react with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and potassium tert-butoxide. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are used, and the reactions are carried out in inert solvents like dichloromethane.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: Halogenated alkanes or alkenes are formed.
Applications De Recherche Scientifique
Methyl 2-bromo-3-chloro-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-2-methylpropanoate
- Methyl 3-bromo-2-methylpropanoate
- Methyl 2-chloro-2-methylpropanoate
Uniqueness
Methyl 2-bromo-3-chloro-2-methylpropanoate is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation increases its reactivity and versatility in chemical synthesis compared to similar compounds that contain only one halogen atom.
Propriétés
Formule moléculaire |
C5H8BrClO2 |
|---|---|
Poids moléculaire |
215.47 g/mol |
Nom IUPAC |
methyl 2-bromo-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C5H8BrClO2/c1-5(6,3-7)4(8)9-2/h3H2,1-2H3 |
Clé InChI |
WHVNIQQERGRJDM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)




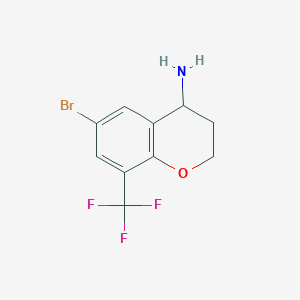
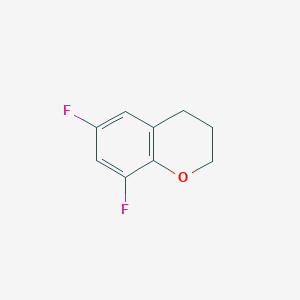
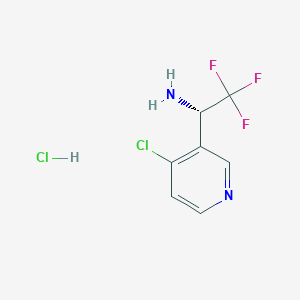
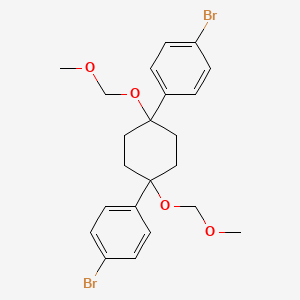
![tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13031241.png)
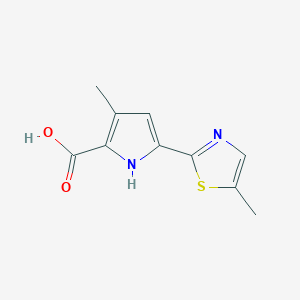

![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
